Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate
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Overview
Description
Dipotassium carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is derived from plants such as Atractylis gummifera and Xanthium species . This compound is known for its potent inhibitory effects on mitochondrial function, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium carboxyatractyloside involves the extraction of carboxyatractyloside from plant sources, followed by its conversion to the dipotassium salt form. The extraction process typically includes solid-phase extraction and high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) for purification .
Industrial Production Methods
the extraction and purification processes used in research settings can be scaled up for industrial purposes if needed .
Chemical Reactions Analysis
Types of Reactions
Dipotassium carboxyatractyloside undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its inhibitory properties.
Reduction: Reduction reactions can modify the glycosidic bonds, impacting the compound’s stability and activity.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce simpler glycosides .
Scientific Research Applications
Dipotassium carboxyatractyloside has several scientific research applications, including:
Mechanism of Action
Dipotassium carboxyatractyloside exerts its effects by inhibiting the ADP/ATP translocase, a crucial enzyme in the mitochondrial inner membrane. This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and subsequent cell death . The compound stabilizes the nucleoside binding site of the translocase, preventing the normal function of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Atractyloside: Another diterpene glycoside that also inhibits the ADP/ATP translocase but is less potent than dipotassium carboxyatractyloside.
Bongkrekic Acid: A compound with similar inhibitory effects on mitochondrial function but with a different chemical structure.
Uniqueness
Dipotassium carboxyatractyloside is unique due to its high potency and specificity in inhibiting the ADP/ATP translocase. Unlike atractyloside, its effects are not reversed by increasing the concentration of adenine nucleotides . This makes it a valuable tool in studying mitochondrial function and potential therapeutic applications .
Properties
Molecular Formula |
C31H44K2O18S2 |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
FPJGZZYAZUKPAD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |
Origin of Product |
United States |
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